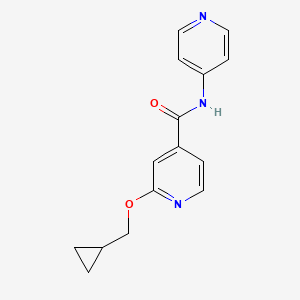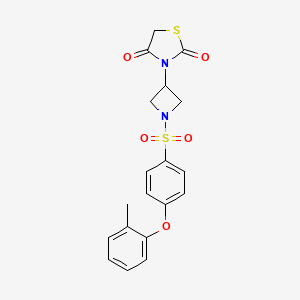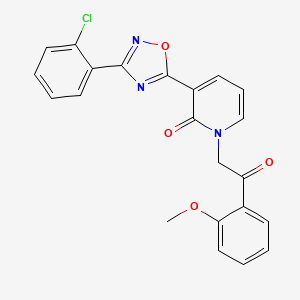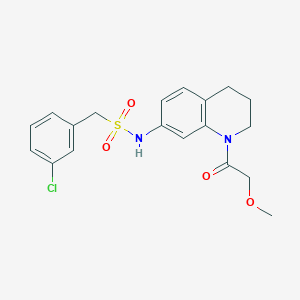
2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide, also known as CPI-1189, is a chemical compound that belongs to the class of isonicotinamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide is not fully understood. However, it has been shown to act on multiple targets, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. In inflammation, 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In neurodegenerative disorders, 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has been shown to protect neurons from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also relatively stable and can be synthesized in large quantities. However, 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more potent and selective analogs of 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide. Finally, future research could focus on improving the pharmacokinetic properties of 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide to increase its bioavailability and effectiveness in vivo.
Conclusion:
In conclusion, 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has shown promising results in preclinical studies, and further research is needed to determine its potential clinical applications.
Synthesis Methods
The synthesis of 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide involves the reaction of 4-pyridinecarboxylic acid with cyclopropylmethanol in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with isonicotinamide in the presence of a base, such as triethylamine, to yield 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide. The overall synthesis process is shown in Figure 1.
Scientific Research Applications
2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has been shown to inhibit the growth of tumor cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In inflammation research, 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In neurodegenerative disorder research, 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has been shown to protect neurons from oxidative stress and apoptosis.
properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-pyridin-4-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(18-13-4-6-16-7-5-13)12-3-8-17-14(9-12)20-10-11-1-2-11/h3-9,11H,1-2,10H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQWXELHYFRKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2874713.png)


![N-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B2874718.png)

![1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2874721.png)
![Ethyl 4-(4-fluorophenyl)-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate](/img/structure/B2874722.png)


![N-(benzo[d]thiazol-2-yl)-2-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2874726.png)
![2-[(2-Chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2874727.png)

![3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2874733.png)
![2-(methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2874734.png)